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Compound of Interest

Compound Name: 2-Hydroxy-1-(4-pyridyl)ethanone

CAS No.: 274920-20-6

Cat. No.: B1597740

Get Quote

Executive Summary & Molecule Profile
Target Molecule: 2-Hydroxy-1-(4-pyridyl)ethanone CAS: 5346-38-3 (and related derivatives)

Molecular Formula: C

H

NO

Exact Mass: 137.05 Da

This guide provides a technical roadmap for the structural confirmation of 2-Hydroxy-1-(4-
pyridyl)ethanone. As a critical intermediate in the synthesis of pyridine-based pharmaceuticals

(including HIV protease inhibitors and anti-tubercular agents), its purity and regioisomeric

identity are paramount.

The Analytical Challenge: The primary challenge lies in distinguishing the target from:

Regioisomers: 2-pyridyl and 3-pyridyl analogs.
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Process Impurities: 4-acetylpyridine (starting material) and 4-pyridinecarboxylic acid (over-

oxidation product).

Tautomers: Potential enolization of the

-hydroxy ketone moiety.

Comparative Spectroscopic Profiling
The following table contrasts the three primary analytical techniques required for full

characterization. While Mass Spectrometry provides sensitivity, NMR is the non-negotiable gold

standard for regioisomer confirmation.
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Feature

NMR (

H /

C)

FT-IR LC-MS (ESI)

Primary Utility

Definitive Structure

Proof (Regioisomer

distinction)

Functional Group ID

(Rapid QC screening)

Molecular Weight &

Purity (Trace analysis)

Key Marker (Target)

AA'XX' splitting

(Pyridine) + CH

singlet/doublet

~1695 cm

+

(broad)

Differentiation Power

High: Distinguishes 4-

pyridyl (symmetric)

from 2/3-pyridyl

(asymmetric).

Low: Isomers have

nearly identical

functional group

bands.

Medium:

Fragmentation

patterns differ, but

require MS/MS.

Sample Requirement
~5-10 mg (Non-

destructive)

<1 mg (Non-

destructive)

<1

g (Destructive)

Critical Limitation

Requires deuterated

solvents (DMSO-d

preferred).

Hygroscopic samples

can obscure OH

region.

Ion suppression from

salts.

Detailed Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) - The Gold
Standard
Expert Insight: Do not use CDCl

if you need to characterize the hydroxyl group or ensure sharp peaks. The

-hydroxy ketone moiety often exhibits hydrogen bonding.[1] DMSO-d

is the solvent of choice because it slows proton exchange, often allowing the observation of the
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hydroxyl proton coupling (

), turning the methylene signal into a doublet.

Predicted

H NMR Data (400 MHz, DMSO-d

)

Proton
Environment

Chemical Shift
(

ppm)

Multiplicity Integration
Structural
Assignment

Pyridine C2-H /

C6-H
8.70 – 8.85

Doublet (

Hz)
2H

Ortho to Nitrogen

(Deshielded)

Pyridine C3-H /

C5-H
7.70 – 7.85

Doublet (

Hz)
2H Meta to Nitrogen

-OH (Hydroxyl) 5.00 – 5.50
Triplet or Broad

Singlet
1H

Exchangeable

proton

-CH

- (Methylene)
4.60 – 4.90

Doublet or

Singlet
2H

Alpha to

Carbonyl

*Note: Multiplicity depends on water content and exchange rate. Dry DMSO-d

yields a doublet for CH

and triplet for OH.

Distinguishing the Regioisomers
The splitting pattern in the aromatic region is the "fingerprint" for the substitution pattern.

Target (4-Pyridyl): Symmetric AA'XX' (or AA'BB') system. Appears as two distinct doublets

(integrating 2H each).
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Alternative (3-Pyridyl): Asymmetric ABCD system. Four distinct signals (Singlet, Doublet,

Doublet, Triplet/DD).[2]

Alternative (2-Pyridyl): Asymmetric ABCD system. Four distinct signals, with the proton ortho

to N often very far downfield (~8.6 ppm).

B. Infrared Spectroscopy (FT-IR)
Protocol Note: Use ATR (Attenuated Total Reflectance) for speed, but ensure the crystal is zinc

selenide (ZnSe) or diamond.

Carbonyl (

): Look for a strong band at 1690–1705 cm

. This is lower than non-conjugated ketones due to the pyridine ring conjugation.

Hydroxyl (

): Broad band at 3200–3450 cm

.

Pyridine Ring: Characteristic "breathing" modes at ~1590 cm

and ~1405 cm

.

C. Mass Spectrometry (LC-MS)
Method: ESI Positive Mode.

Parent Ion:

m/z.

Fragmentation (MS/MS):

Loss of
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(31 Da)

Acylium ion

at m/z 106.

Loss of CO (28 Da) from the acylium ion

Pyridinium ion

at m/z 78/79.

Experimental Protocols
Protocol 1: Structural Confirmation via NMR
Objective: Confirm regioisomer identity and purity.

Preparation: Weigh 10 mg of the dried sample into a clean vial.

Solvation: Add 0.6 mL of DMSO-d

(99.9% D).

Critical Step: If the sample contains residual water, the OH signal will broaden and merge

with the water peak (~3.33 ppm). Add a single pellet of activated molecular sieves to the

NMR tube if dry solvent is unavailable.

Acquisition:

Run standard

H (16 scans, d1=1.0s).

Run

C (512 scans) to confirm the carbonyl carbon (~195-200 ppm).

Analysis:

Check the aromatic region (7.0–9.0 ppm).
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Pass Criteria: Two clean doublets (2H each).

Fail Criteria: Multiplets integrating 1:1:1:1 (indicates 2- or 3-isomer).

Protocol 2: Purity Check via HPLC-UV/MS
Objective: Quantify 4-acetylpyridine impurity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5

m).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyridine

).

Differentiation:

Target: Elutes earlier (more polar due to OH).

Impurity (4-Acetylpyridine): Elutes later (less polar).

Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for confirming the structure and distinguishing

it from common isomers.
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Unknown Sample
(Suspected 2-Hydroxy-1-(4-pyridyl)ethanone)

Step 1: LC-MS (ESI+)

Parent Ion [M+H]+ = 138?

Step 2: 1H NMR (DMSO-d6)

Yes

REJECT
Wrong Isomer or Impurity

No (e.g., 122 for Acetylpyridine)Aromatic Region Pattern?

Pattern: 2 Doublets (AA'XX')
Symmetric

2 Doublets

Pattern: 4 Distinct Signals
(Singlet, Doublet, Doublet, Triplet)

ABCD Pattern

Pattern: 4 Distinct Signals
(Doublet at ~8.6ppm)

ABCD Pattern

CONFIRMED
2-Hydroxy-1-(4-pyridyl)ethanone

Click to download full resolution via product page

Caption: Logical workflow for distinguishing the target 4-pyridyl compound from its regioisomers

using Mass Spectrometry and NMR splitting patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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